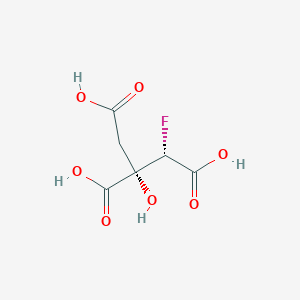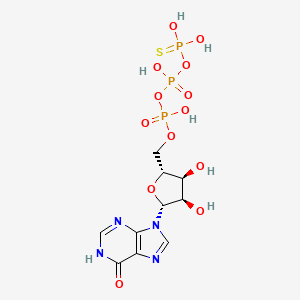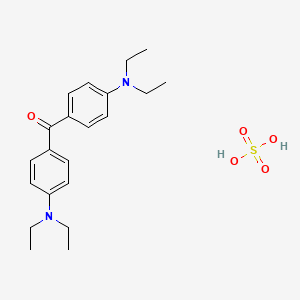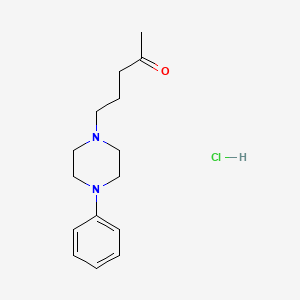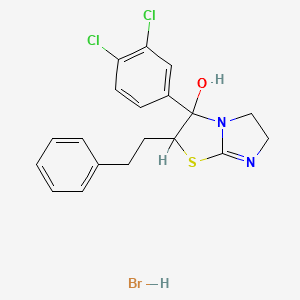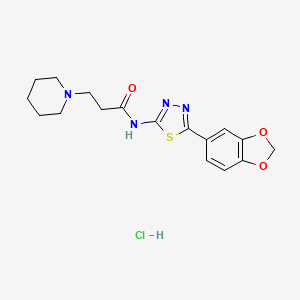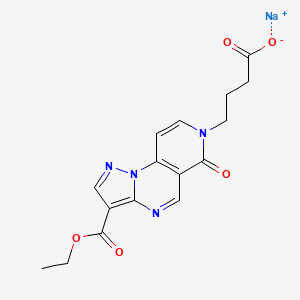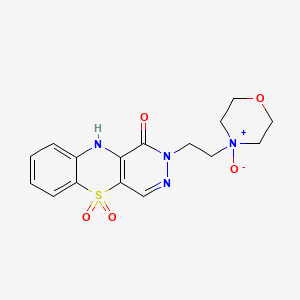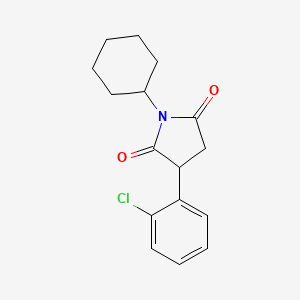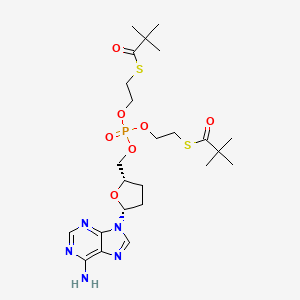
Bis(tBuSATE)ddAMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tButylSATE)ddAMP involves the incorporation of S-pivaloyl-2-thioethyl (tButylSATE) groups into β-L-2′,3′-dideoxyadenosine-5′-monophosphate (β-L-ddAMP). The reaction typically requires the use of organic solvents and protective groups to ensure the stability and selectivity of the desired product .
Industrial Production Methods
While specific industrial production methods for Bis(tButylSATE)ddAMP are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bis(tButylSATE)ddAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Bis(tButylSATE)ddAMP into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphotriester derivatives, while reduction can produce reduced analogues of the compound .
Aplicaciones Científicas De Investigación
Bis(tButylSATE)ddAMP has been extensively studied for its antiviral properties, particularly against HIV and hepatitis B virus (HBV). It acts as a potent inhibitor of viral replication by targeting viral enzymes and interfering with their activity . Additionally, the compound has shown potential in other areas of research, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored as a potential therapeutic agent for viral infections and other diseases.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products
Mecanismo De Acción
The mechanism of action of Bis(tButylSATE)ddAMP involves its conversion to β-L-2′,3′-dideoxyadenosine-5′-triphosphate (β-L-ddATP) within cells. This active metabolite inhibits viral reverse transcriptase and DNA polymerase, thereby blocking viral replication. The compound’s molecular targets include viral enzymes and cellular pathways involved in nucleotide metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2′,5′-dd-3′-AMP-bis(t-Bu-SATE): Another nucleoside analogue with similar antiviral properties.
Bis(tri-tert-butylphosphine)palladium(0): A compound with different applications but similar structural features.
Uniqueness
Bis(tButylSATE)ddAMP is unique due to its specific incorporation of tButylSATE groups, which enhance its metabolic stability and antiviral efficacy. This makes it a valuable compound for antiviral research and potential therapeutic applications .
Propiedades
Número CAS |
165458-71-9 |
|---|---|
Fórmula molecular |
C24H38N5O7PS2 |
Peso molecular |
603.7 g/mol |
Nombre IUPAC |
S-[2-[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[2-(2,2-dimethylpropanoylsulfanyl)ethoxy]phosphoryl]oxyethyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C24H38N5O7PS2/c1-23(2,3)21(30)38-11-9-33-37(32,34-10-12-39-22(31)24(4,5)6)35-13-16-7-8-17(36-16)29-15-28-18-19(25)26-14-27-20(18)29/h14-17H,7-13H2,1-6H3,(H2,25,26,27)/t16-,17+/m0/s1 |
Clave InChI |
LXYNKMTUKHOPPK-DLBZAZTESA-N |
SMILES isomérico |
CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




